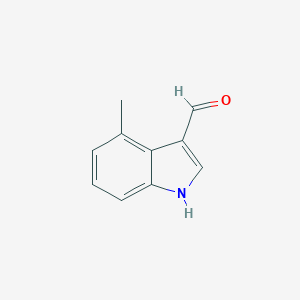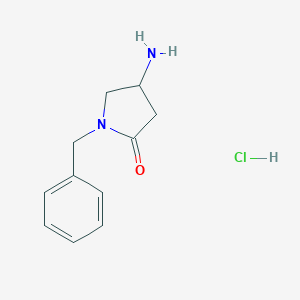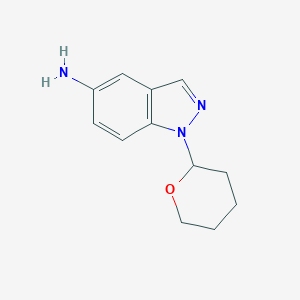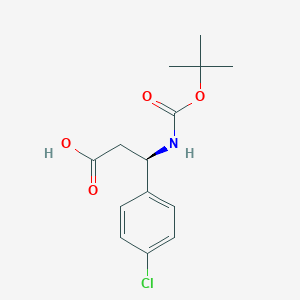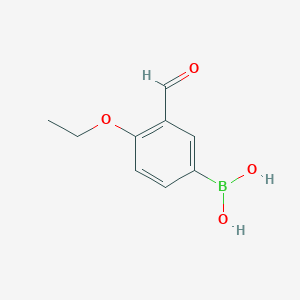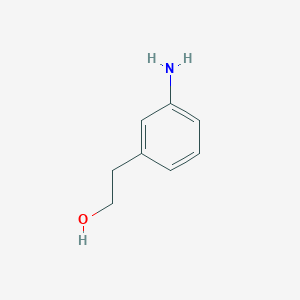
2-(3-Aminophenyl)ethanol
Übersicht
Beschreibung
“2-(3-Aminophenyl)ethanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-Aminophenylethanol”, “3-Aminophenethyl alcohol”, and "2-(3-aminophenyl)ethan-1-ol" . The compound has a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The InChI code for “2-(3-Aminophenyl)ethanol” is InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 . This indicates the presence of an amino group (-NH2) on the phenyl ring and a hydroxyl group (-OH) on the ethyl chain. The Canonical SMILES representation is C1=CC(=CC(=C1)N)CCO .
Physical And Chemical Properties Analysis
The compound “2-(3-Aminophenyl)ethanol” has several computed properties. It has a molecular weight of 137.18 g/mol, an XLogP3 of 0.6, and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Synthesis Process of Cardiovascular Drug Intermediates : 2-(4-Aminophenyl) ethanol, a related compound to 2-(3-Aminophenyl)ethanol, has been studied for its synthesis process as a key intermediate in cardiovascular drugs. Using β-phenylethanol as a raw material, a synthesis process involving esterification, nitrification, hydrolysis, and reduction was developed, yielding a high purity product with industrial application value (Zhang Wei-xing, 2013).
Differentiation of Receptors : Structural modification of similar compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, indicates changes in sympathomimetic activity. This has led to the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various body tissues. Such studies have implications in the understanding of receptor responsiveness to certain drugs (A. M. Lands, F. Ludueña, H. Buzzo, 1967).
Isoquinoline Syntheses Applications : The synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its cyclization with cyclic ketones or carbonyl compounds has been explored for the production of various tetrahydroisoquinolines. These compounds have significant potential in pharmaceutical applications (T. Kametani et al., 1970).
Catalytic Applications in Organic Chemistry : Research includes the study of catalytic dehydration of similar compounds like 1-(4-aminophenyl)ethanol, exploring different catalysts and reaction conditions. Such studies are essential for the development of efficient industrial chemical processes (A. L. Schul’tsev, E. Panarin, 2010).
Bioreduction Processes in Drug Synthesis : For instance, research on the bioreduction of 3,5-bis(trifluoromethyl) acetophenone using specific enzymes to produce chiral intermediates for drug synthesis, demonstrates the application of 2-(3-Aminophenyl)ethanol in pharmaceutical manufacturing (Songzhu Yu et al., 2018).
Redox Behavior Studies : The redox behavior of biologically important derivatives like 2-(4-aminophenyl) ethanol has been investigated to understand its role in biological systems, which can provide insights into its pharmacological actions (Hanif Subhan et al., 2015).
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral) and can cause serious eye irritation (Category 2) . Precautionary measures include avoiding ingestion, wearing protective clothing, and rinsing thoroughly after handling . In case of ingestion or eye contact, medical help should be sought immediately .
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKLSVGSFFSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565763 | |
| Record name | 2-(3-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)ethanol | |
CAS RN |
52273-77-5 | |
| Record name | 2-(3-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


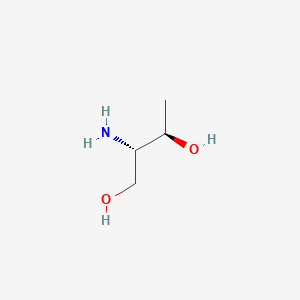
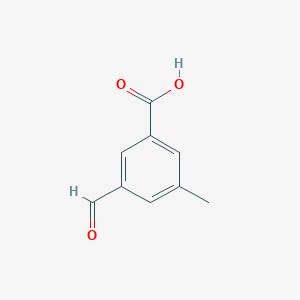

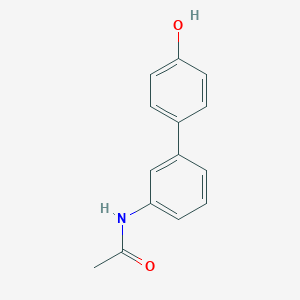
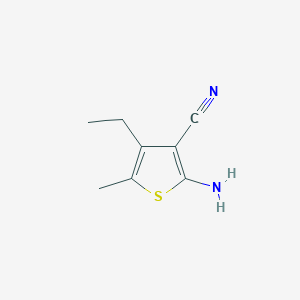
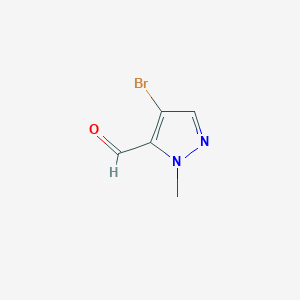
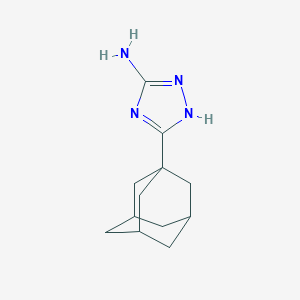
![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)
